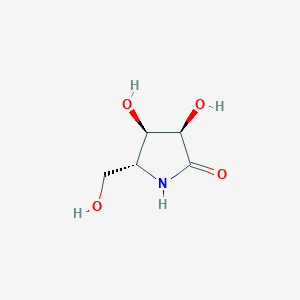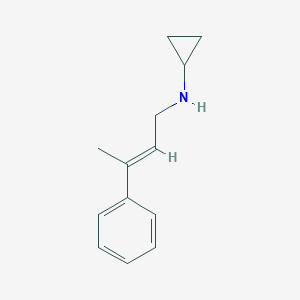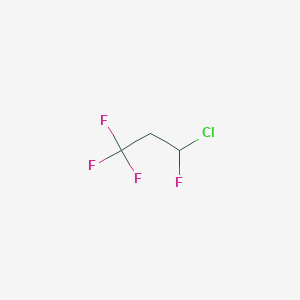
3-Chloro-1,1,1,3-tetrafluoropropane
Overview
Description
3-Chloro-1,1,1,3-tetrafluoropropane is an organic compound with the molecular formula C₃H₃ClF₄. It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, and is known for its applications in various industrial processes. This compound is characterized by its low toxicity, low flammability, and good chemical stability .
Mechanism of Action
Target of Action
3-Chloro-1,1,1,3-tetrafluoropropane is primarily used as a reagent for the fluorination of chloropropenes . Chloropropenes are a group of organic compounds that are used in various chemical reactions. The role of this compound in these reactions is to introduce fluorine atoms into the chloropropene molecules .
Result of Action
The primary result of the action of this compound is the fluorination of chloropropenes . This can lead to the formation of new compounds with different properties. The specific molecular and cellular effects of these new compounds would depend on their structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1,1,1,3-tetrafluoropropane can be synthesized through the alkylation reaction of 1,1,1,3-tetrafluoropropane with chloroethylene. This reaction typically involves heating and the use of a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves gas-phase fluorination. This method includes the reaction of hydrogen fluoride with chlorinated hydrocarbons in the presence of a catalyst. The process is carried out in a series of reaction vessels to ensure complete conversion and high yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1,1,3-tetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of chlorine or fluorine atoms with other functional groups.
Reduction Reactions: Where the compound is reduced to form different fluorinated hydrocarbons.
Oxidation Reactions: Leading to the formation of various oxidized products.
Common Reagents and Conditions
Hydrogen Fluoride: Used in fluorination reactions.
Catalysts: Such as metal halides, are used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated hydrocarbons and chlorinated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-1,1,1,3-tetrafluoropropane has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Employed in studies involving the effects of halogenated hydrocarbons on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals and as a solvent in drug formulation.
Industry: Widely used as a refrigerant, in fire suppression systems, and in the cooling of electronic devices
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3-Tetrafluoropropane
- 1-Chloro-1,3,3,3-tetrafluoropropane
- 1,1,1,3,3-Pentafluoropropane
- 1,3,3,3-Tetrafluoropropene
Uniqueness
3-Chloro-1,1,1,3-tetrafluoropropane is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct chemical properties such as low toxicity, low flammability, and good chemical stability. These properties make it particularly valuable in applications where safety and stability are paramount .
Properties
IUPAC Name |
3-chloro-1,1,1,3-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF4/c4-2(5)1-3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOMEYREADWKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382022 | |
| Record name | 3-chloro-1,1,1,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149329-29-3 | |
| Record name | 3-chloro-1,1,1,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research regarding 3-chloro-1,1,1,3-tetrafluoropropane in the provided abstract?
A1: The research focuses on a specific chemical process: the dehydrofluorination of this compound to produce 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd). [] This process aims to achieve a high selectivity of HCFC-1233zd using steam vapor as the reaction medium and a specific, yet undisclosed, catalyst. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


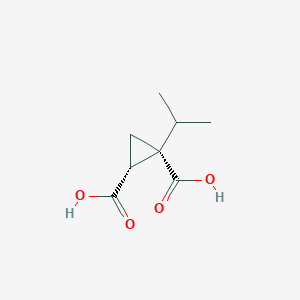
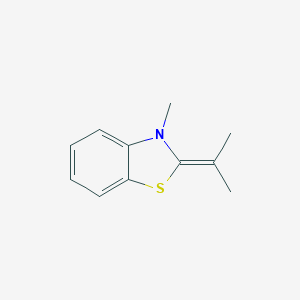
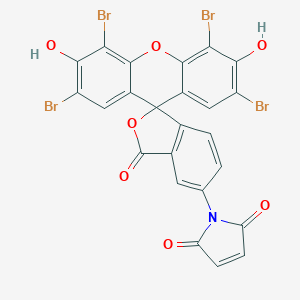
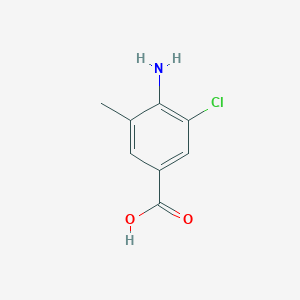

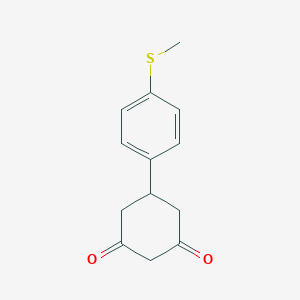
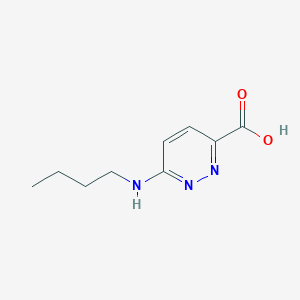
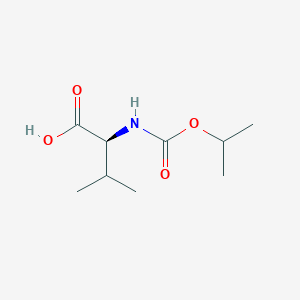
![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
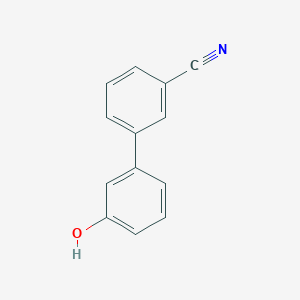
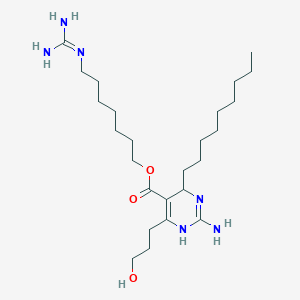
![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)
